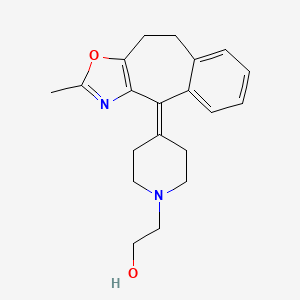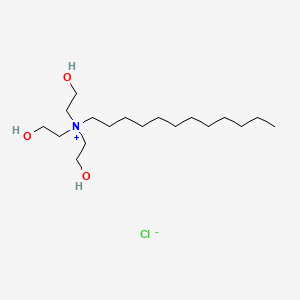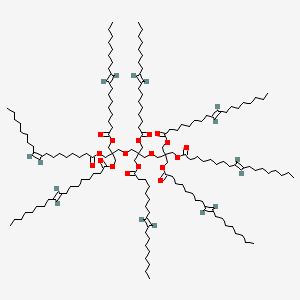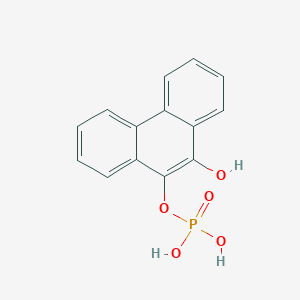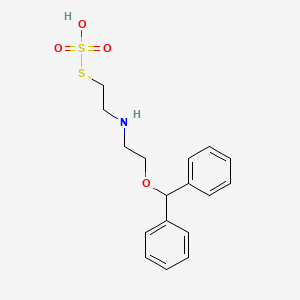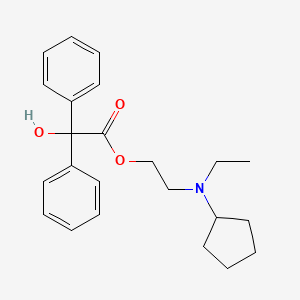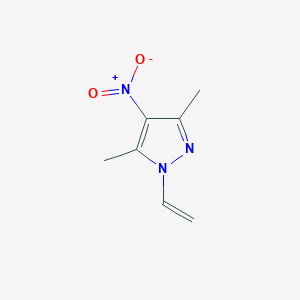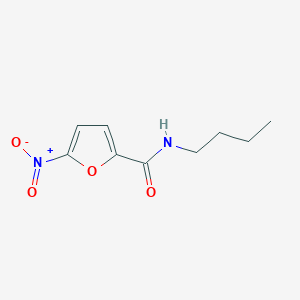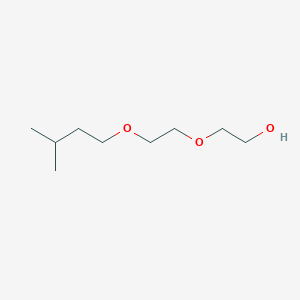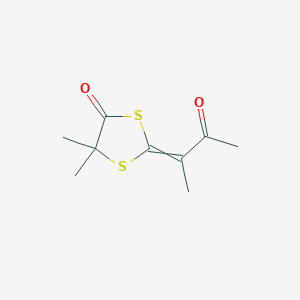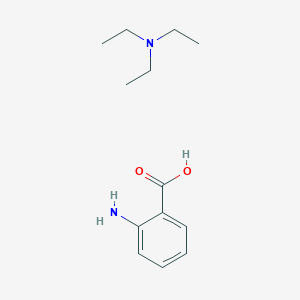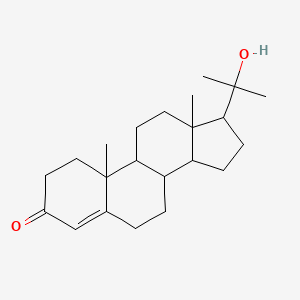
Rhodanine, 3-(3-chloro-4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine, 3-(3-chloro-4-iodophenyl)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core. Rhodanine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(3-chloro-4-iodophenyl)- typically involves the reaction of 3-chloro-4-iodoaniline with rhodanine under specific conditions. The process generally includes:
Starting Materials: 3-chloro-4-iodoaniline and rhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or water. The mixture is heated to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for Rhodanine, 3-(3-chloro-4-iodophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to mix the starting materials under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing industrial-scale purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
Applications De Recherche Scientifique
Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.
Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Rhodanine, 3-(3-chloro-4-iodophenyl)- can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and use in the treatment of diabetic complications.
Rhodanine-3-propionic acid: Studied for its antimicrobial and antifungal activities.
Rhodanine-3-butyric acid: Investigated for its potential anticancer properties.
Uniqueness
Rhodanine, 3-(3-chloro-4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can enhance its biological activity and provide distinct chemical reactivity compared to other rhodanine derivatives .
Propriétés
Numéro CAS |
23517-57-9 |
|---|---|
Formule moléculaire |
C9H5ClINOS2 |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
Clé InChI |
NOEHQZDCBDHPCY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


